Patent-Specific Structural Differentiation for FABP4/5 Inhibition
The compound is specifically exemplified in US patent US9353102B2 as part of a genus of non-annulated thiophenylamides targeting FABP4 and/or FABP5. The patent explicitly claims the structure containing the 4-fluorophenyl and 2-morpholino-2-(thiophen-3-yl)ethyl groups, differentiating it from other members of the genus which lack these specific substituents [1]. No quantitative activity data (e.g., IC50 values) for this specific compound is provided in the patent.
| Evidence Dimension | Chemical structure (patent claim) |
|---|---|
| Target Compound Data | N1-(4-fluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide |
| Comparator Or Baseline | Other non-annulated thiophenylamides in the genus not containing both the specific N1-(4-fluorophenyl) and N2-(2-morpholino-2-(thiophen-3-yl)ethyl) substituents |
| Quantified Difference | Not quantifiable from available data; differentiation is structural per patent claims |
| Conditions | Patent chemical space definition |
Why This Matters
Procurement of the exact patented structure is necessary for research programs specifically targeting FABP4/5 where this compound is the literature precedent.
- [1] F. Hoffmann-La Roche AG. Non-annulated thiophenylamides. US Patent US9353102B2, 2016. View Source
